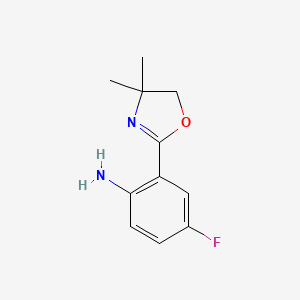
(1S,2R)-1-((2R,3R,4S,6R)-4,6-Diacetoxy-3-(2-hydroxy-3-oxobutanamido)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-1-((2R,3R,4S,6R)-4,6-Diacetoxy-3-(2-hydroxy-3-oxobutanamido)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate is a complex organic compound with a unique structure that includes multiple functional groups such as acetoxy, hydroxy, oxobutanamido, and methoxycarbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-((2R,3R,4S,6R)-4,6-Diacetoxy-3-(2-hydroxy-3-oxobutanamido)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the tetrahydro-2H-pyran-2-yl core, followed by the introduction of the acetoxy, hydroxy, oxobutanamido, and methoxycarbonyl groups through a series of chemical reactions. Common reagents used in these steps include acetic anhydride, methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography and crystallization. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(1S,2R)-1-((2R,3R,4S,6R)-4,6-Diacetoxy-3-(2-hydroxy-3-oxobutanamido)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxobutanamido group can be reduced to an amine.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxobutanamido group would produce an amine.
科学研究应用
Chemistry
In chemistry, (1S,2R)-1-((2R,3R,4S,6R)-4,6-Diacetoxy-3-(2-hydroxy-3-oxobutanamido)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions due to its complex structure and multiple reactive sites. It can also serve as a model compound for studying the mechanisms of various biochemical reactions.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with multiple biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its multiple functional groups allow for the creation of polymers and other advanced materials with specific properties.
作用机制
The mechanism of action of (1S,2R)-1-((2R,3R,4S,6R)-4,6-Diacetoxy-3-(2-hydroxy-3-oxobutanamido)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Methoxyphenylboronic acid: This compound shares the methoxy group with (1S,2R)-1-((2R,3R,4S,6R)-4,6-Diacetoxy-3-(2-hydroxy-3-oxobutanamido)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate.
Allylamine: This compound contains an amine group, similar to the oxobutanamido group in this compound.
Uniqueness
What sets this compound apart from similar compounds is its combination of multiple functional groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C24H33NO16 |
|---|---|
分子量 |
591.5 g/mol |
IUPAC 名称 |
methyl (2R,4S,5R,6R)-2,4-diacetyloxy-5-[(2-hydroxy-3-oxobutanoyl)amino]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C24H33NO16/c1-10(26)19(32)22(33)25-18-16(37-12(3)28)8-24(23(34)35-7,40-15(6)31)41-21(18)20(39-14(5)30)17(38-13(4)29)9-36-11(2)27/h16-21,32H,8-9H2,1-7H3,(H,25,33)/t16-,17+,18+,19?,20+,21+,24-/m0/s1 |
InChI 键 |
YISVNDWAODJHQG-YULOUTHLSA-N |
手性 SMILES |
CC(=O)C(C(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C)O |
规范 SMILES |
CC(=O)C(C(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)
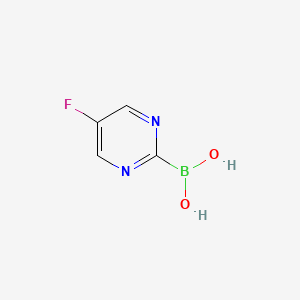
![1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one](/img/structure/B15204215.png)
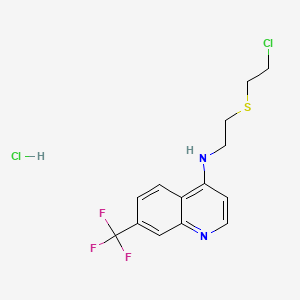
![2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B15204222.png)
![N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride](/img/structure/B15204227.png)
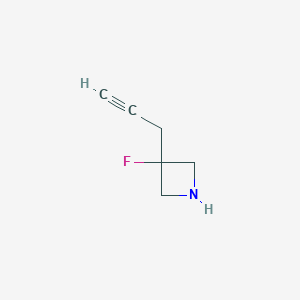
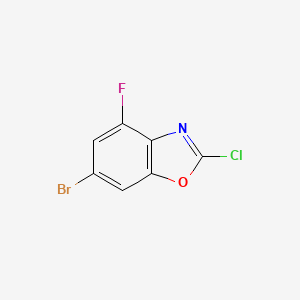
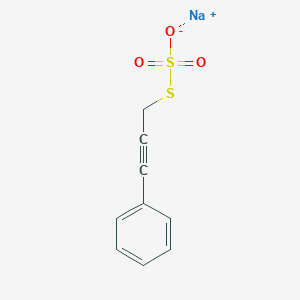
![4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9'-xanthen]-2-yl)-1,3,2-dioxaborolane](/img/structure/B15204243.png)
![2-(Chloromethyl)benzo[d]oxazole-6-methanol](/img/structure/B15204244.png)

